molecular formula C7H11NO B6200790 3-methyl-1-azaspiro[3.3]heptan-2-one CAS No. 2694729-51-4

3-methyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6200790
CAS No.: 2694729-51-4
M. Wt: 125.2
InChI Key:
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Description

3-Methyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method ensures the formation of the spirocyclic structure with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

3-Methyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to mimic the piperidine ring, thereby modulating the activity of these targets. This modulation can lead to various biological effects, including analgesic and anesthetic properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of a methyl group at the 3-position. This structural feature enhances its ability to interact with biological targets and provides distinct pharmacological properties compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-methyl-1-azaspiro[3.3]heptan-2-one can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of sodium borohydride to form 3-methylcyclohexanone.", "Step 2: 3-methylcyclohexanone is then reacted with acetic acid and hydrochloric acid to form 3-methyl-1-azaspiro[3.3]heptan-2-one.", "Step 3: The product is then purified through a series of extractions using sodium hydroxide and methanol, followed by recrystallization from chloroform." ] }

CAS No.

2694729-51-4

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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